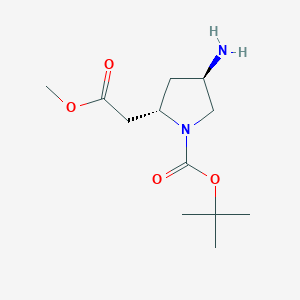
5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX enzymes, this compound can reduce inflammation and alleviate pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole have been extensively studied. This compound has been shown to exhibit significant anti-inflammatory and analgesic properties. It has also been shown to have potential uses in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its potent anti-inflammatory and analgesic properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. These include further studies on its potential uses in the treatment of cancer and other diseases, as well as the development of new synthesis methods to improve its potency and reduce its toxicity. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
Conclusion
In conclusion, 5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. Further research is needed to fully understand its potential uses and limitations.
Synthesis Methods
The synthesis of 5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been achieved using different methods. One of the most common methods involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with hydrazine hydrate and phenyl isocyanate. The reaction is carried out in the presence of a catalyst and the resulting product is purified using column chromatography.
Scientific Research Applications
5-(3-Phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its scientific research applications. This compound has been shown to have potential uses in the field of medicinal chemistry as it exhibits significant anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
5-(3-phenylpyrazolidin-4-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-25-15-9-13(10-16(26-2)18(15)27-3)19-22-20(28-24-19)14-11-21-23-17(14)12-7-5-4-6-8-12/h4-10,14,17,21,23H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNXBGGMENFCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133563178 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2624344.png)

![5-Chloro-6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2624346.png)
![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2624347.png)

![4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2624351.png)


![3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2624357.png)
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2624359.png)


![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)
